Palifermin - 162394-19-6

Palifermin

Catalog Number: EVT-1511754
CAS Number: 162394-19-6
Molecular Formula: C9H11N3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Palifermin is classified as a biologic drug, specifically a growth factor that stimulates the proliferation of epithelial cells. Its mechanism of action involves binding to specific receptors on epithelial cells, promoting cell survival, proliferation, and differentiation. This property makes it particularly beneficial in clinical settings where epithelial damage is a concern, such as during cancer treatments.

Synthesis Analysis

Methods of Synthesis

The synthesis of palifermin involves several key steps:

  1. Gene Cloning: The gene encoding the truncated keratinocyte growth factor is cloned into a plasmid vector suitable for expression in Escherichia coli.
  2. Transformation: The plasmid is introduced into E. coli cells, which are then cultured under conditions that promote protein expression.
  3. Protein Expression: The bacteria are induced to express palifermin, resulting in the production of the protein.
  4. Purification: The expressed protein is harvested and purified using techniques such as affinity chromatography, which isolates the target protein from other cellular components.

The purification process typically yields high-purity palifermin suitable for clinical use, with purification levels exceeding 99% as indicated by high-performance liquid chromatography results .

Molecular Structure Analysis

Structure and Data

Palifermin has a complex molecular structure characterized by its amino acid sequence. Its chemical formula is C721H1142N202O204S9C_{721}H_{1142}N_{202}O_{204}S_{9}, with a molar mass of approximately 16,192.82 g/mol. The structure consists of 135 amino acids, which contribute to its biological activity by facilitating receptor binding and signaling pathways involved in epithelial cell growth and repair .

Chemical Reactions Analysis

Reactions and Technical Details

Palifermin primarily acts through interactions with fibroblast growth factor receptors (specifically FGFR2b) on epithelial cells. Upon binding, it activates intracellular signaling pathways that lead to:

  • Increased cell proliferation
  • Enhanced survival of epithelial cells
  • Modulation of gene expression related to cell growth and differentiation

The detailed biochemical reactions involve phosphorylation events that activate downstream signaling cascades such as the phosphatidylinositol 3-kinase pathway, which plays a crucial role in cell survival and metabolism .

Mechanism of Action

Process and Data

The mechanism of action of palifermin involves several steps:

  1. Binding: Palifermin binds specifically to fibroblast growth factor receptors on epithelial cells.
  2. Signal Transduction: This binding triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways.
  3. Cell Proliferation: The activated pathways promote cellular proliferation and survival, effectively enhancing the regeneration of damaged epithelial tissues.

Clinical studies have demonstrated that palifermin significantly reduces the duration and severity of oral mucositis in patients receiving myelotoxic therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palifermin is typically supplied as a lyophilized powder for reconstitution before administration.
  • Solubility: It is soluble in sterile water for injection.

Chemical Properties

  • Stability: Palifermin is stable under recommended storage conditions but may degrade if exposed to extreme temperatures or light.
  • pH Range: The optimal pH for stability lies between 4.0 and 7.0.

These properties are crucial for ensuring the efficacy and safety of palifermin when used clinically .

Applications

Scientific Uses

Palifermin has several important applications in medicine:

  1. Prevention of Oral Mucositis: It is primarily used to prevent severe oral mucositis in patients undergoing chemotherapy or radiation therapy.
  2. Supportive Care in Oncology: Its ability to enhance epithelial repair makes it valuable in supportive care protocols for cancer patients.
  3. Potential Research Applications: Ongoing research explores its use beyond oncology, including potential applications in wound healing and tissue regeneration.

Clinical trials have consistently shown that palifermin improves patient-reported outcomes related to oral health during cancer treatment, highlighting its significance in clinical oncology settings .

Molecular Mechanisms of Palifermin Action

Structural and Functional Characterization of Recombinant Keratinocyte Growth Factor (KGF)

Truncated KGF Design and Stability Optimization

Palifermin (Kepivance®) is a recombinant, N-terminally truncated variant of native human keratinocyte growth factor (KGF, FGF7), engineered for enhanced pharmaceutical properties. Native KGF is a 194-amino acid protein, but palifermin retains only residues 34-194 (161 amino acids after truncation), resulting in a molecular weight of 16.3 kDa [3] [8] [10]. This truncation removes labile regions prone to proteolytic degradation while preserving the core receptor-binding domain. The elimination of the first 23 N-terminal amino acids significantly improves thermodynamic stability and resistance to acid hydrolysis, extending its in vivo half-life [3] [9]. Palifermin is produced in Escherichia coli via recombinant DNA technology, yielding a non-glycosylated, monomeric protein with a defined disulfide bond structure (Cys71-Cys155 and Cys92-Cys146) critical for maintaining its bioactive conformation [8] [10]. The optimized structure enables practical clinical dosing without compromising biological activity toward epithelial tissues.

Table 1: Structural Attributes of Palifermin vs. Native KGF

PropertyNative KGF (FGF7)PaliferminFunctional Significance
Amino Acid Length194140-163*Enhanced protease resistance
Molecular Weight~28 kDa16.3 kDaImproved tissue penetration
GlycosylationYesNoSimplified production in E. coli
Disulfide Bonds4 conserved pairs4 conserved pairsMaintains β-trefoil folding
Receptor Binding AffinityHigh (Kd ~nM)Equivalent to KGFPreserved bioactivity

Note: Exact length varies slightly depending on truncation endpoints [3] [8] [10].

Receptor Specificity: FGFR2b Binding Dynamics

Palifermin exhibits exquisite receptor selectivity, exclusively activating the splice variant FGFR2b (fibroblast growth factor receptor 2 isoform IIIb) [1] [6] [8]. FGFR2b is almost exclusively expressed on epithelial cells—including those of the oral mucosa, gastrointestinal tract, skin, and lungs—but not on hematopoietic or mesenchymal cells [1] [3]. Binding occurs with high affinity (Kd in nanomolar range) via a bipartite interface: the N-terminal domain of palifermin interacts with the D2 domain of FGFR2b, while the C-terminal domain engages the D3 domain [6] [8]. Critically, this interaction is heparin-dependent; heparan sulfate proteoglycans (e.g., perlecan) stabilize the palifermin-FGFR2b complex, facilitating receptor dimerization and subsequent autophosphorylation [3] [9]. This specificity prevents off-target effects on FGFR1, FGFR3, or FGFR2c (the mesenchymal isoform), ensuring targeted epithelial stimulation [8].

Table 2: Palifermin Receptor Interaction Profile

Receptor TargetBinding AffinityCellular ExpressionBiological Consequence
FGFR2b (IIIb)High (Kd ~1-10 nM)Epithelial cells onlyProliferation, cytoprotection
FGFR1bWeak/UndetectableLimited epithelial subsetsNo significant activation
FGFR2c (IIIc)NoneMesenchymal cellsNo cross-activation
FGFR3/FGFR4NoneBroad (non-epithelial)No signaling interference

Data compiled from [1] [6] [8].

Signaling Pathways in Epithelial Proliferation and Differentiation

Fibroblast Growth Factor (FGF) Family Interactions

Within the FGF superfamily (22 members), palifermin (FGF7) belongs to the FGF10/FGF7 subfamily, characterized by high specificity for FGFR2b [8] [9]. Unlike broadly active FGFs (e.g., FGF2), palifermin does not activate FGFR1c or FGFR3c, minimizing mitogenic effects on non-epithelial tissues [8]. Upon binding FGFR2b, palifermin triggers canonical FGF signaling cascades:

  • MAPK/ERK Pathway: Phosphorylation of FGFR2b recruits adaptors (FRS2α, SHC), activating RAS→RAF→MEK→ERK. ERK translocates to the nucleus, inducing transcription factors (e.g., ELK1, c-FOS) that drive genes for cell cycle progression (e.g., cyclin D1) [6] [9].
  • PI3K/AKT Pathway: FGFR2b phosphorylates IRS4, activating PI3K. This generates PIP3, recruiting AKT to the membrane where it is phosphorylated. AKT inhibits pro-apoptotic proteins (BAD, caspase-9) and enhances nutrient uptake [9] [10].
  • PLCγ Pathway: Phospholipase Cγ hydrolyzes PIP2 to IP3 and DAG, mobilizing intracellular Ca2+ and activating PKC. This regulates cell migration and differentiation [3] [9].

Palifermin’s signaling is transient and self-limiting due to rapid receptor internalization and induction of feedback inhibitors (e.g., SPRY, SEF) [9].

Cytoprotective Mechanisms: DNA Repair and Oxidative Stress Modulation

Beyond proliferation, palifermin upregulates epithelial cytoprotection against chemo/radiotherapy-induced damage:

  • DNA Repair Enhancement: Palifermin increases expression of DNA damage sensors (ATM, ATR) and repair enzymes (XRCC1, RAD51), accelerating the resolution of double-strand breaks caused by cytotoxic agents [9] [10].
  • Oxidative Stress Modulation: Palifermin induces antioxidant genes (e.g., SOD2, TXN, HO-1) via NRF2 activation. This neutralizes reactive oxygen species (ROS) generated by radiation or chemotherapy [9].
  • Anti-Apoptotic Effects: AKT phosphorylation inactivates BAD and FOXO3a, while palifermin-stimulated β-catenin stabilizes survivin. This shifts the BCL-2/BAX ratio toward cell survival [6] [9].
  • Mucosal Barrier Fortification: By stimulating goblet cell differentiation and mucin (MUC2, MUC5AC) production, palifermin enhances the physical barrier against microbial invasion [3] [9].

Table 3: Key Cytoprotective Genes Upregulated by Palifermin

GeneProtein FunctionProtective Role
SOD2Manganese superoxide dismutaseScavenges mitochondrial ROS
TXNThioredoxinReduces oxidized proteins; regulates apoptosis
XRCC1DNA repair scaffoldBase excision repair coordination
RAD51Homologous recombination mediatorDNA double-strand break repair
MUC5ACGel-forming mucinTraps pathogens; lubricates epithelium

Based on [3] [9] [10].

Paracrine and Autocrine Roles in Mesenchymal-Epithelial Crosstalk

Palifermin mimics endogenous KGF, which is a quintessential paracrine mediator secreted by mesenchymal cells to regulate adjacent epithelia [3] [9]. This crosstalk is vital for mucosal homeostasis and repair:

  • Mesenchymal Sources: In the intestine, subepithelial myofibroblasts (SEMFs/telocytes) and PDGFRAlo trophocytes are primary KGF producers. These cells form anatomical niches near crypt bases, secreting KGF in response to epithelial injury or inflammatory cues (e.g., IL-1, TNF-α) [9].
  • Epithelial Responses: FGFR2b activation on epithelial cells triggers:
  • Stem Cell Proliferation: In intestinal crypts, palifermin synergizes with WNT and R-spondin (from trophocytes) to expand LGR5+ stem cells [9].
  • Differentiation: BMP inhibition by GREMLIN1 (from stromal cells) combined with KGF promotes enterocyte/goblet cell maturation [9].
  • Cell Migration: ERK-dependent cytoskeletal reorganization accelerates wound re-epithelialization [3] [9].
  • Immune Modulation: Palifermin indirectly dampens inflammation by:
  • Reducing epithelial secretion of chemoattractants (e.g., CXCL8, CCL2).
  • Increasing anti-inflammatory cytokines (e.g., IL-10, TGF-β) in mesenchymal cells [9].
  • Therapeutic Implications: Exogenous palifermin amplifies this natural repair axis, accelerating mucosal healing after injury. Its effects are tissue-specific due to FGFR2b’s restricted expression [1] [3] [9].

Summary of Key Molecular Players in Mesenchymal-Epithelial Crosstalk

graph LR  A[Mesenchymal Cells] -->|Secretes KGF/Palifermin| B[Epithelial FGFR2b]  B --> C1[Proliferation via MAPK/ERK]  B --> C2[Differentiation via PI3K/AKT]  B --> C3[DNA Repair & Antioxidant Defense]  B --> C4[Mucin Production]  C1 --> D[Epithelial Regeneration]  C2 --> D  C3 --> D  C4 --> D  

Properties

CAS Number

162394-19-6

Product Name

Palifermin

Molecular Formula

C9H11N3S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.